molecular formula C53H84O23 B14088481 Hemsloside G1

Hemsloside G1

Cat. No.: B14088481
M. Wt: 1089.2 g/mol
InChI Key: ZLWLOHPUYLUMPQ-SKUFTGKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hemsloside G1 involves multiple steps, including the extraction of precursor compounds from natural sources followed by chemical modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. general methods involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as chromatography. The compound is then crystallized and dried for use in research applications .

Chemical Reactions Analysis

Types of Reactions: Hemsloside G1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Hemsloside G1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new pharmaceuticals and bioactive compounds

Mechanism of Action

The mechanism of action of Hemsloside G1 involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to interact with proteins and enzymes involved in these pathways .

Comparison with Similar Compounds

Hemsloside G1 is part of a larger family of compounds known as triterpene glycosides. Similar compounds include:

  • Hemsloside G2
  • Hemsloside H1
  • Hemsloside Ma3
  • Hemsloside MaI
  • Momordicasaponin I
  • Momordin IIc
  • Momordin IId

Compared to these compounds, this compound is unique due to its specific molecular structure and bioactive properties. It has shown distinct effects in various biological assays, making it a valuable compound for research .

Properties

Molecular Formula

C53H84O23

Molecular Weight

1089.2 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-37(63)34(60)32(58)26(72-45)21-70-43-36(62)33(59)31(57)25(19-54)71-43)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)73-46-39(65)40(38(64)41(75-46)42(66)67)74-44-35(61)30(56)24(55)20-69-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24-,25+,26+,27?,28?,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,43+,44-,45-,46+,50-,51+,52+,53-/m0/s1

InChI Key

ZLWLOHPUYLUMPQ-SKUFTGKCSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C

Origin of Product

United States

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